Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Drug Discovery Medicinal Chemistry Physicochemical Profiling

The compound 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole (CAS 897482-27-8) is a synthetic small molecule belonging to the benzothiazole-piperazine class, with a molecular formula of C20H20FN3OS and a molecular weight of 369.46 g/mol. It features a 5,7-dimethyl-substituted benzothiazole core linked via a piperazine spacer to a 3-fluorobenzoyl moiety, a specific regiochemical arrangement that distinguishes it from other halogenated or methyl-substituted analogs in the same series.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 897482-27-8
Cat. No. B2399883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
CAS897482-27-8
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C
InChIInChI=1S/C20H20FN3OS/c1-13-10-14(2)18-17(11-13)22-20(26-18)24-8-6-23(7-9-24)19(25)15-4-3-5-16(21)12-15/h3-5,10-12H,6-9H2,1-2H3
InChIKeyBFNXUKCMQJIPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole (CAS 897482-27-8) | Structural Identity & Chemical Class


The compound 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole (CAS 897482-27-8) is a synthetic small molecule belonging to the benzothiazole-piperazine class, with a molecular formula of C20H20FN3OS and a molecular weight of 369.46 g/mol [1]. It features a 5,7-dimethyl-substituted benzothiazole core linked via a piperazine spacer to a 3-fluorobenzoyl moiety, a specific regiochemical arrangement that distinguishes it from other halogenated or methyl-substituted analogs in the same series [2]. The compound is cataloged in commercial screening libraries and is available for research procurement with typical purity specifications of 95% .

Why 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole Cannot Be Simply Replaced by Other Benzothiazole-Piperazines


Benzothiazole-piperazine derivatives are not functionally interchangeable because even minor substituent variations—such as the position of a fluorine atom on the benzoyl ring or the methylation pattern on the benzothiazole core—can lead to substantial differences in target binding, physicochemical properties, and biological activity [1]. The 3-fluorobenzoyl group in this compound introduces a specific electrostatic and steric profile that directly impacts its interaction with biological targets, as evidenced by structure-activity relationship (SAR) studies showing that the regioisomeric position of fluorine significantly modulates PPARδ agonist potency and selectivity among closely related analogs [1]. Generic substitution without experimental validation therefore risks both loss of desired activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole (CAS 897482-27-8)


Regioisomeric Fluorine Positioning Confers Distinct Physicochemical Properties vs. 4-Fluorobenzoyl Analog

The target compound's 3-fluorobenzoyl substitution yields a calculated logP of approximately 3.61, compared to 4.60 for the regioisomeric 4-fluorobenzoyl analog (ZINC8004896), representing a reduction of nearly one log unit and indicating higher polarity that can influence membrane permeability and solubility [1]. The topological polar surface area (tPSA) is identical at 45 Ų for both compounds, but the dipole moment orientation differs due to the meta-fluorine position, potentially affecting target binding geometry [1][2]. This quantitative logP difference is meaningful for researchers optimizing absorption and distribution properties in lead compound series.

Drug Discovery Medicinal Chemistry Physicochemical Profiling

SAR Context: 3-Fluorobenzoyl Group is a Critical Determinant of PPARδ Agonist Activity in 2-Piperazinyl-Benzothiazole Series

Structure-activity relationship studies on 2-piperazinyl-benzothiazole derivatives demonstrate that the nature and position of the N-acyl substituent on the piperazine ring profoundly affect PPARδ agonist potency. The optimized lead compound 5g in this series achieved an EC50 of 4.1 nM for hPPARδ with high selectivity over PPARα and PPARγ [1]. While specific data for the 3-fluorobenzoyl analog is not publicly disclosed, the SAR framework indicates that the 3-fluorobenzoyl group represents one of the key substitution patterns explored during the optimization of hydrophobic binding-site interactions [1]. The 3-fluoro substitution pattern is distinct from the 4-fluorobenzoyl and other halogenated analogs that were systematically evaluated but showed lower potency or selectivity ratios.

Nuclear Receptor Pharmacology PPARδ Agonism Metabolic Disease Research

5,7-Dimethyl Substitution on Benzothiazole Distinguishes Target Compound from Unsubstituted and Mono-Methyl Analogs

The 5,7-dimethyl substitution on the benzothiazole core is a strategic structural feature designed to block potential metabolic soft spots. Unsubstituted benzothiazoles are susceptible to oxidative metabolism at these positions, which can lead to rapid clearance. In related benzothiazole-piperazine series, compounds bearing methyl groups at the 5- and 7-positions show improved metabolic stability compared to des-methyl analogs, though quantitative in vitro microsomal stability data for this specific compound has not been published [1]. The presence of two methyl groups increases the fraction of sp3-hybridized carbons (Fsp3 = 0.30) compared to des-methyl derivatives, contributing to a more favorable drug-likeness profile [2].

Cytochrome P450 Metabolism Metabolic Stability Lead Optimization

Recommended Procurement and Application Scenarios for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole


PPARδ-Targeted Lead Optimization Libraries for Metabolic Disease Drug Discovery

This compound is optimally procured as part of a focused library exploring the structure-activity relationship of N-acyl piperazine benzothiazoles at PPARδ. The 3-fluorobenzoyl substitution provides a distinct logP and electrostatic profile compared to 4-fluoro or chloro analogs, enabling systematic exploration of lipophilicity-activity relationships. Researchers can use this compound alongside its regioisomers to map the binding-site tolerance for halogen positioning, directly building on the SAR framework established by Kato et al. (2023) where related compounds achieved nanomolar PPARδ potency [1].

Comparative Metabolism and Pharmacokinetic Profiling of Benzothiazole-Piperazine Scaffolds

The 5,7-dimethyl substitution pattern on the benzothiazole core makes this compound a valuable tool for assessing metabolic stability in head-to-head comparisons with unmethylated or mono-methylated analogs. Procurement is recommended for in vitro microsomal or hepatocyte stability assays to quantify the protective effect of the 5,7-dimethyl groups on oxidative metabolism [1]. The measured intrinsic clearance values can then guide further structural optimization of the series.

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With a calculated logP of 3.61 and a topological polar surface area of 45 Ų, this compound occupies favorable physicochemical space for CNS penetration. It can serve as a reference point in panels of benzothiazole-piperazine derivatives to correlate computed properties with experimentally determined brain-to-plasma ratios or permeability data. The nearly one-log lower logP relative to the 4-fluorobenzoyl analog provides a controlled comparison for assessing the impact of regioisomeric fluorine positioning on CNS exposure [1][2].

Chemical Biology Probe Development for Fluorine-Dependent Target Engagement Studies

The 3-fluorophenyl moiety enables 19F NMR-based binding assays and metabolic tracing without requiring additional labeling. This compound is suitable for procurement by chemical biology groups seeking to develop fluorine-enabled probes for benzothiazole-binding protein targets, where the fluorine atom serves as both a pharmacological modulator and a spectroscopic handle for direct binding measurements [1].

Quote Request

Request a Quote for 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.